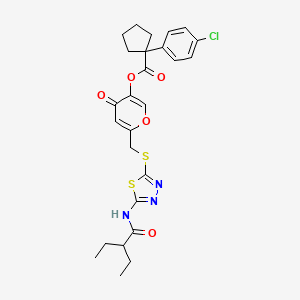
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound. It might also include yield percentages and discussion of any challenges or unique aspects of the synthesis .Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, to determine the three-dimensional structure and connectivity of the atoms in the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the conditions, reagents, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This would include information such as the compound’s melting point, boiling point, solubility, and stability. It might also include spectroscopic data (IR, NMR, UV-Vis, etc.) .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds with thiadiazole and pyrazole scaffolds have been synthesized for their potential biological activities. For instance, Dawood et al. (2011) reported the synthesis of pyrazole and isoxazole-based heterocycles with significant anti-HSV-1 and cytotoxic activities (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011). Similarly, Azab, Youssef, and El-Bordany (2013) focused on creating new heterocyclic compounds containing a sulfonamido moiety, targeting their application as antibacterial agents, showing the versatility of thiadiazole derivatives in developing antimicrobial drugs (Azab, Youssef, & El-Bordany, 2013).
Antioxidant and Anticancer Properties
The research by Sunil et al. (2010) highlighted the antioxidant and anticancer potential of triazolo-thiadiazoles, demonstrating significant growth inhibition and apoptosis induction in HepG2 cells (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010). This indicates that compounds containing thiadiazole and related heterocyclic frameworks can have substantial applications in cancer research and therapy.
Fungicidal Activity
Chen, Li, and Han (2000) explored the fungicidal activity of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) against Rhizoctonia solani, showing the potential of such compounds in agricultural applications to protect crops from fungal diseases (Chen, Li, & Han, 2000).
Antimicrobial and Anticancer Agents
Further, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized pyrazole derivatives with significant antimicrobial and anticancer activity, showcasing the broad spectrum of therapeutic applications of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1-(4-chlorophenyl)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O5S2/c1-3-16(4-2)22(32)28-24-29-30-25(37-24)36-15-19-13-20(31)21(14-34-19)35-23(33)26(11-5-6-12-26)17-7-9-18(27)10-8-17/h7-10,13-14,16H,3-6,11-12,15H2,1-2H3,(H,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACYRTGQIGLWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

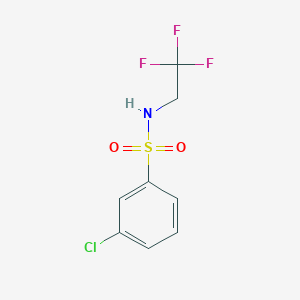
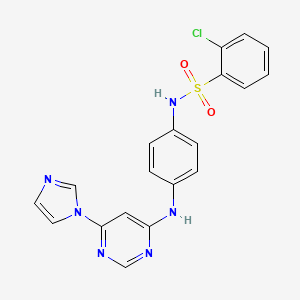
![2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid](/img/structure/B2427776.png)
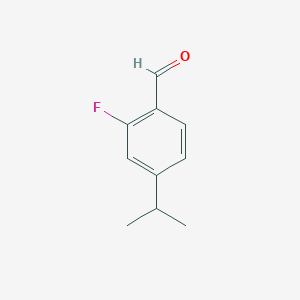
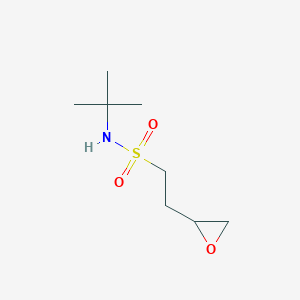

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2427780.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2427783.png)
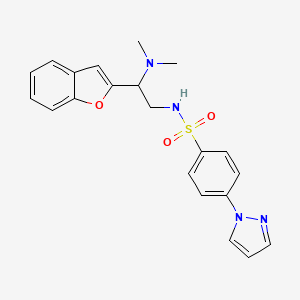
![3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B2427789.png)
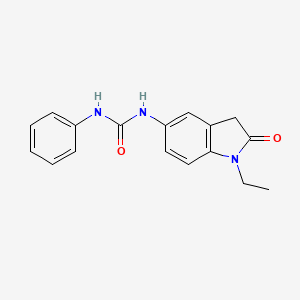
![methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate](/img/structure/B2427792.png)
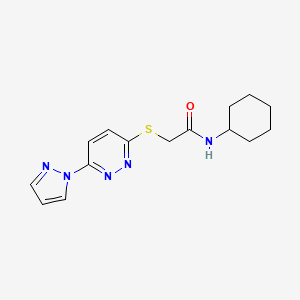
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2427795.png)